tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate
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Description
Synthesis Analysis
The synthesis of tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate derivatives involves multi-step chemical processes. For instance, the synthesis of related compounds such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate showcases the complex reactions involved in obtaining pyridinyl carbamate derivatives. These reactions are characterized by the formation of Schiff base compounds through coupling with aromatic aldehydes (Çolak et al., 2021).
Molecular Structure Analysis
The molecular structure of tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate and its derivatives is often elucidated using techniques such as X-ray crystallographic analysis. For example, the crystal and molecular structure of a closely related compound was determined, highlighting the importance of O—H⋯N and O—H⋯O intramolecular hydrogen bonds in stabilizing the molecular and crystal structure (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate derivatives can include cyclopropanation, as seen in the synthesis of related compounds, showcasing the chemical versatility and reactivity of these molecules (Li et al., 2012). The ability to undergo various chemical reactions makes these compounds valuable intermediates in organic synthesis.
Scientific Research Applications
Photoredox-Catalyzed Amination
A study reported the use of a tert-butyl-based carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This process establishes a new pathway for assembling a range of 3-aminochromones under mild conditions, which further broadens the applications of this photocatalyzed protocol in synthesizing diverse amino pyrimidines (Wang et al., 2022).
Synthesis of 3-Arylated Compounds
Another research highlights the one-pot tandem palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate with substituted primary anilines. This methodology allows for the efficient preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating the compound's utility in complex synthesis (Scott, 2006).
Enantioselective Synthesis
The compound has been used as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its critical role in the development of nucleotide analogues (Ober et al., 2004).
Site-Specific Lithiation
Research on the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, outlines the strategic lithiation at the nitrogen and the 4-position on the ring. This study underscores the compound's versatility in selective functionalization for synthesizing substituted derivatives (Smith et al., 2013).
Complex Synthesis and Characterization
A study focused on the preparation and study of 1,8-di(pyrid-2'-yl)carbazoles, utilizing tert-butyl-based carbamate derivatives. This work contributes to the understanding of the structural and electronic properties of carbazoles, which are significant in material science and organic electronics (Mudadu et al., 2008).
properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYLRXQTEZEGQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470035 |
Source
|
Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | |
CAS RN |
877593-11-8 |
Source
|
Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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